![molecular formula C9H9ClN4O B2962047 2-azido-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1160748-12-8](/img/structure/B2962047.png)
2-azido-N-(2-chloro-4-methylphenyl)acetamide
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Description
2-azido-N-(2-chloro-4-methylphenyl)acetamide is a biochemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 2-azido-N-(4-methylphenyl)acetamide involves the dissolution of 2-Chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a mixture of ethanol/water (70:30). This mixture is then refluxed for 24 hours at 80°C. After the reaction is complete (as monitored by thin-layer chromatography, TLC), the 2-azido-N-(4-methylphenyl)acetamide precipitate is filtered and washed with cold water .Molecular Structure Analysis
The molecular structure of 2-azido-N-(2-chloro-4-methylphenyl)acetamide comprises three independent molecules. Two pairs of these molecules differ significantly in the rotational orientation of the azido group, while one pair has very similar conformations. The N—N—C—C torsion angles are 173.9 (2), 102.7 (2), and 173.6 (2) .Chemical Reactions Analysis
N-arylacetamides, such as 2-azido-N-(2-chloro-4-methylphenyl)acetamide, are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds . Azides have found valuable applications in medicinal chemistry, molecular biology, and organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-azido-N-(2-chloro-4-methylphenyl)acetamide include a molecular weight of 224.65 and a molecular formula of C9H9ClN4O .Scientific Research Applications
Synthesis of Various Heterocycles
Organic azides, such as 2-azido-N-(2-chloro-4-methylphenyl)acetamide, have been used in the synthesis of various heterocycles . These include five-membered ring systems with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Proteomics Research
2-azido-N-(2-chloro-4-methylphenyl)acetamide is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and locations.
Click Chemistry Reactions
Azides are used as selective fluorescence tagging probes for click chemistry reactions . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the desired product. The azide group in 2-azido-N-(2-chloro-4-methylphenyl)acetamide can react with alkynes to form a stable triazole ring, a reaction that is often used in the synthesis of drugs and other bioactive molecules.
Medicinal Chemistry
Azides have found valuable applications in medicinal chemistry . They are used as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc . These heterocycles are often found in pharmaceutical compounds due to their diverse biological activities.
Molecular Biology
In the field of molecular biology, azides are used in various applications . For example, they can be used in the labeling and detection of biomolecules, in the study of biological processes, and in the development of diagnostic assays.
Organic Synthesis
Azides are used as intermediates in organic synthesis . They can participate in a variety of reactions, including nucleophilic substitution, reduction, and cycloaddition reactions, making them versatile tools in the synthesis of complex organic molecules.
properties
IUPAC Name |
2-azido-N-(2-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-6-2-3-8(7(10)4-6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRUOFMKTUNVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(2-chloro-4-methylphenyl)acetamide |
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